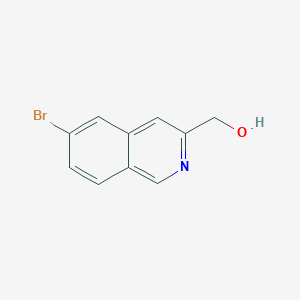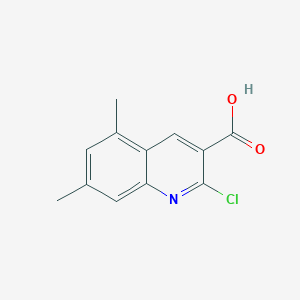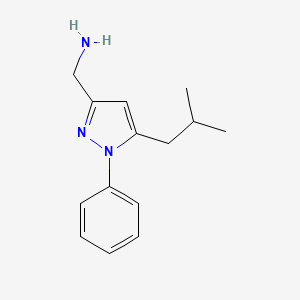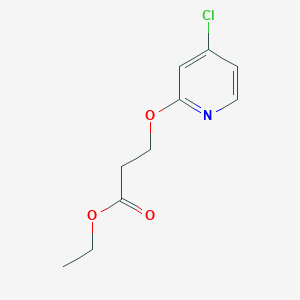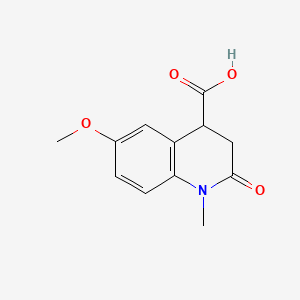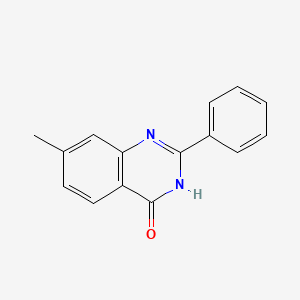![molecular formula C14H25NSi B11875386 2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine CAS No. 142024-66-6](/img/structure/B11875386.png)
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is an organosilicon compound that contains a silicon atom covalently bonded to a phenyl group and a dimethyl group, along with an ethanamine moiety. Organosilicon compounds are known for their unique chemical properties, which differ significantly from their carbon analogs due to the presence of silicon. These compounds have found applications in various fields, including pharmaceuticals, materials science, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine typically involves the reaction of dimethyl(phenyl)silane with N,N-diethylethanamine under specific conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of dimethyl(phenyl)silane reacts with the nitrogen atom of N,N-diethylethanamine in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler forms.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in modifying biological molecules and enhancing their properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine involves its interaction with various molecular targets. The silicon atom’s unique properties allow it to form stable bonds with other atoms, facilitating the formation of complex structures. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved include covalent bonding, hydrogen bonding, and van der Waals interactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl ether: Contains a silicon atom bonded to three methyl groups and an ether group.
Triethylsilyl ether: Contains a silicon atom bonded to three ethyl groups and an ether group.
Tert-Butyldimethylsilyl ether: Contains a silicon atom bonded to a tert-butyl group and two methyl groups.
Uniqueness
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is unique due to the presence of both a phenyl group and an ethanamine moiety, which imparts distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
142024-66-6 |
|---|---|
分子式 |
C14H25NSi |
分子量 |
235.44 g/mol |
IUPAC名 |
2-[dimethyl(phenyl)silyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H25NSi/c1-5-15(6-2)12-13-16(3,4)14-10-8-7-9-11-14/h7-11H,5-6,12-13H2,1-4H3 |
InChIキー |
QUOFNFOMCCXHNP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




